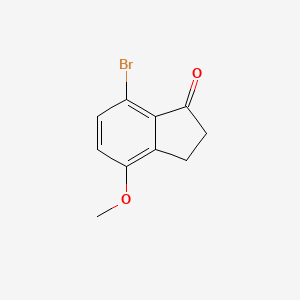

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQABQQBQNMZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347115 | |

| Record name | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959058-59-4 | |

| Record name | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one: A Key Intermediate for Drug Discovery

This guide provides an in-depth technical overview of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one, a key chemical building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction: The Strategic Value of the Indanone Scaffold

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic framework is a valuable platform for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. Indanones serve as crucial intermediates in the synthesis of drugs for conditions ranging from Parkinson's disease to depression.[1]

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 959058-59-4 ) emerges as a particularly strategic starting material.[2][3][4] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space. The methoxy group, meanwhile, modulates the electronic properties of the aromatic ring and can serve as a key interaction point or be a precursor for a phenol, a common hydrogen bond donor in drug-receptor binding. This unique combination of features makes it an indispensable tool for developing novel therapeutics, particularly kinase inhibitors and anti-inflammatory agents.[5][6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one are summarized below.

| Property | Value | Source(s) |

| CAS Number | 959058-59-4 | [2][3][4][7] |

| Molecular Formula | C₁₀H₉BrO₂ | [2][4] |

| Molecular Weight | 241.08 g/mol | [2][4] |

| IUPAC Name | 7-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | [2] |

| Synonyms | 7-Bromo-4-methoxy-1-indanone, 7-Bromo-4-methoxy-indan-1-one | [4] |

| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds |

Spectroscopic Signature Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region would feature two doublets corresponding to the protons on the benzene ring. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm. The two methylene groups of the five-membered ring would appear as two triplets (or more complex multiplets if coupled to each other differently) in the 2.5-3.5 ppm range.

-

¹³C NMR: The carbon spectrum would be characterized by a ketone carbonyl signal downfield (~200 ppm). Aromatic carbon signals would appear in the 100-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon itself would be found around 55-60 ppm, and the two aliphatic methylene carbons would be observed in the 25-40 ppm range.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 240 and 242, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis Protocol: Regioselective Bromination

The most logical and field-proven method for preparing 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is through the electrophilic aromatic substitution of its precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one. The methoxy group is an ortho-, para-directing activator. The position para to the methoxy group is already substituted, and the ortho position adjacent to the carbonyl-fused ring is sterically hindered, directing bromination to the C7 position.

Causality in Experimental Design:

-

Reagent Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent.[5][8] It is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled source of electrophilic bromine (Br⁺), which minimizes the formation of poly-brominated side products.

-

Solvent: A non-polar solvent like benzene or carbon tetrachloride is often used for brominations with NBS, particularly for free-radical mechanisms.[5][9] However, for electrophilic aromatic substitution on an activated ring, a polar aprotic solvent can also be effective.

-

Catalyst: While sometimes a radical initiator like AIBN is used, bromination of a highly activated aromatic ring with NBS can often proceed via an electrophilic mechanism without a catalyst or with a mild Lewis acid.[5][9]

Step-by-Step Laboratory Protocol:

-

Preparation: To a solution of 4-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as benzene or chloroform, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

-

Reaction: Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture and filter off the succinimide byproduct. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery & Chemical Reactivity

The true value of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one lies in its versatility as a synthetic intermediate. The carbon-bromine bond is a gateway to molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reacting the bromo-indanone with various boronic acids or esters introduces new aryl or heteroaryl groups at the 7-position. This is a widely used strategy to explore structure-activity relationships (SAR) by modifying peripheral substituents that can interact with specific pockets in a target protein.[10]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of primary or secondary amines. This is critical for installing groups that can act as hydrogen bond donors or acceptors, or serve as basic centers to improve the pharmacokinetic properties of a drug candidate.

-

Heck and Sonogashira Couplings: These methods allow for the installation of alkene and alkyne functionalities, respectively, providing further avenues for structural diversification and the creation of novel molecular scaffolds.

Logical Flow of a Suzuki Coupling Reaction

Caption: Generic Suzuki coupling using the bromo-indanone.

Safety and Handling Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific, verified Safety Data Sheet (SDS) for CAS 959058-59-4 is not widely published, the handling procedures for closely related brominated aromatic compounds provide a reliable framework for safe practice.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat and ignition sources.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11][13]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This self-validating protocol, grounded in established safety standards for analogous chemicals, ensures that research can be conducted both effectively and responsibly.

References

-

7-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one. Appretech Scientific Limited. [Link]

-

Safety Data Sheet - 4-Bromoanisole. Fisher Scientific. [Link]

-

7-Bromo-4-methoxy-indan-1-one - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Georganics. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [Link]

-

A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography (IUCr). [Link]

-

Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

-

Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. PubMed Central. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. appretech.com [appretech.com]

- 3. aboundchem.com [aboundchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-BroMo-4-Methoxy-2,3-dihydro-1H-inden-1-one | 959058-59-4 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.fr [fishersci.fr]

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

Introduction

In the landscape of modern drug discovery and organic synthesis, the indanone scaffold is a recurring motif of significant interest, found in a variety of pharmacologically active compounds.[1] The precise characterization of substituted indanones is therefore a critical step in the development of new chemical entities. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structural elucidation of a specific, synthetically important derivative: 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one .

This document is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of data to explain the causal logic behind the experimental choices and the interpretation of spectroscopic results. The methodology presented here follows a self-validating system, where data from multiple orthogonal techniques are integrated to build an unambiguous and trustworthy structural assignment.[2][3]

The Elucidation Pathway: A Strategic Overview

The process of determining a molecule's structure is a systematic investigation.[2] We begin by ascertaining the fundamental building blocks (the molecular formula) and then proceed to identify functional groups and map the atomic connectivity. Each step provides a piece of the puzzle, and the final structure must be consistent with all collected data.[4]

Figure 1: A strategic workflow for structure elucidation.

Molecular Formula Determination via Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of structure elucidation, providing the exact mass of the molecule with high precision.[5] This allows for the unambiguous determination of the molecular formula. For halogenated compounds like our target molecule, the isotopic distribution is a key confirmatory feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, which results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.

Expected Results: The molecular formula for 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is C₁₀H₉BrO₂.[6] The expected HRMS data, acquired via a technique like electrospray ionization (ESI), would confirm this.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₉BrO₂ | Derived from synthesis and confirmed by mass. |

| Exact Mass [M+H]⁺ (⁷⁹Br) | 240.9862 | Calculated for C₁₀H₁₀⁷⁹BrO₂⁺. |

| Exact Mass [M+H]⁺ (⁸¹Br) | 242.9841 | Calculated for C₁₀H₁₀⁸¹BrO₂⁺. |

| Isotopic Pattern | ~1:1 ratio for M⁺ and M+2 peaks | Characteristic signature of a monobrominated compound. |

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode ESI. Optimized parameters may include a capillary voltage of ~3 kV and a source temperature of 120 °C.[7]

-

Analysis: Acquire the spectrum on a Time-of-Flight (TOF) mass analyzer over a mass range of m/z 100-500.

-

Data Processing: Determine the exact mass from the centroid of the isotopic peaks and use software to generate a predicted molecular formula based on the measured mass and isotopic pattern.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target molecule, we expect to see characteristic absorptions for the carbonyl (C=O) group of the ketone, the aromatic ring, the ether linkage (C-O-C), and the aliphatic C-H bonds.[1]

Expected Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Conjugated Ketone C=O | 1710 - 1680 | Stretch (Key Signal) |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Aryl Ether C-O-C | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Stretch |

Note: The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).

Protocol: Fourier Transform Infrared - Attenuated Total Reflectance (FTIR-ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Mapping the Skeleton: 1D NMR Spectroscopy (¹H, ¹³C, DEPT)

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of a molecule.[8] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. By analyzing chemical shifts (δ), integration values, and splitting patterns (J-coupling), we can deduce the arrangement of atoms.

Structure and Atom Numbering:

(Note: Actual image generation is not possible, but a labeled structure is implied for clarity.)

¹H NMR Predictions (400 MHz, CDCl₃):

| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| A | H-5 | ~7.3 - 7.5 | Doublet (d) | 1H | Aromatic proton ortho to the bromine atom. |

| B | H-6 | ~6.8 - 7.0 | Doublet (d) | 1H | Aromatic proton ortho to the methoxy group, shielded. |

| C | OCH₃ | ~3.9 | Singlet (s) | 3H | Methoxy group protons. |

| D | H-2 | ~2.7 | Triplet (t) | 2H | Methylene protons adjacent to H-3. |

| E | H-3 | ~3.1 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (benzylic). |

¹³C NMR & DEPT Predictions (100 MHz, CDCl₃):

| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-1 | ~200 - 205 | Absent | Carbonyl carbon, highly deshielded. |

| C-7a | ~155 - 160 | Absent | Aromatic C attached to methoxy group. |

| C-3a | ~145 - 150 | Absent | Aromatic C at the ring junction. |

| C-4 | ~135 - 140 | Absent | Aromatic C at the ring junction. |

| C-6 | ~130 - 135 | CH (pos) | Aromatic CH. |

| C-5 | ~115 - 120 | CH (pos) | Aromatic CH. |

| C-7 | ~110 - 115 | Absent | Aromatic C attached to bromine. |

| OCH₃ | ~55 - 60 | CH₃ (pos) | Methoxy carbon. |

| C-3 | ~35 - 40 | CH₂ (neg) | Aliphatic methylene (benzylic). |

| C-2 | ~25 - 30 | CH₂ (neg) | Aliphatic methylene. |

Confirming Connectivity: 2D NMR Spectroscopy

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. Most critically, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece the entire molecular puzzle together.

Expected 2D NMR Correlations:

-

COSY: A strong cross-peak will be observed between the methylene protons at H-2 (D) and H-3 (E) . A second cross-peak will connect the two aromatic protons, H-5 (A) and H-6 (B) .

Figure 3: Key expected HMBC (proton-to-carbon) correlations.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C{¹H} NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Typically, several hundred to a few thousand scans are averaged to achieve a good signal-to-noise ratio.

-

DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types. CH/CH₃ signals will appear as positive peaks, and CH₂ signals as negative peaks.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, pre-optimized pulse programs available on the spectrometer software. Processing is performed with appropriate window functions (e.g., sine-bell) and phasing.

Conclusion

The structural elucidation of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is achieved through a multi-faceted yet logically sequential analytical approach. High-resolution mass spectrometry establishes the molecular formula (C₁₀H₉BrO₂) and confirms the presence of bromine. Infrared spectroscopy identifies the core functional groups: a conjugated ketone, an aryl ether, and aromatic and aliphatic moieties. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity map. The integration of these datasets provides an unambiguous, self-validating confirmation of the molecular structure, a critical requirement for advancing chemical research and development.

References

- Google. (n.d.). Current time in Pasuruan, ID.

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.

- Canadian Science Publishing. (n.d.). ORGANIC AND BIOLOGICAL SPECTROCHEMICAL STUDIES: XXII. THE INFRARED, ULTRAVIOLET, AND NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED 2-INDANONES AND REFERENCE COMPOUNDS.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra.

- Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- Journal of Pharmacy and Pharmaceutical Sciences. (2021). Supplementary Information File.

- International Union of Crystallography. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Benchchem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.

- Dove Medical Press. (n.d.). Supplementary materials.

- ChemicalBook. (n.d.). 1-Indanone(83-33-0) IR Spectrum.

- ChemicalBook. (n.d.). 2-Indanone(615-13-4) IR Spectrum.

- Appretech Scientific Limited. (n.d.). 7-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

- SpectraBase. (n.d.). 7-Bromo-4-methoxy-indan-1-one.

- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook.

- Georganics. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

- Abound. (n.d.). 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

- ChemicalBook. (n.d.). 7-BroMo-4-Methoxy-2,3-dihydro-1H-inden-1-one | 959058-59-4.

- BOC Sciences. (n.d.). CAS 619331-35-0 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

- National Center for Biotechnology Information. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.

- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR).

- National Center for Biotechnology Information. (n.d.). 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem.

- Sigma-Aldrich. (n.d.). 4-Bromo-7-methoxy-1-indanone 97.

- Beilstein Journals. (n.d.). Supplementary Information.

- Alkali Scientific. (n.d.). 4-Bromo-7-methoxy-1-indanone, 1 X 1 g (736937-1G).

- BLDpharm. (n.d.). 5411-61-0|4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

- ChemicalBook. (n.d.). 4-Bromo-7-methoxy-indan-1-one.

- National Center for Biotechnology Information. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Library of Medicine.

- Sigma-Aldrich. (n.d.). 4-BROMO-7-HYDROXY-6-METHOXY-1-INDANONE AldrichCPR.

- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.

- Scientific Laboratory Supplies. (n.d.). 4-Bromo-7-methoxy-1-indanone, | 736937-1G.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. spectrabase.com [spectrabase.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. chemistry.utah.edu [chemistry.utah.edu]

An In-Depth Technical Guide to 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by the IUPAC name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one . It is crucial to use the correct nomenclature to avoid confusion with its isomer, 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one |

| CAS Number | 5411-61-0[1][2] |

| Molecular Formula | C₁₀H₉BrO₂[1] |

| Molecular Weight | 241.08 g/mol [1] |

Synonyms:

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative. This classic reaction proceeds via an acylium ion intermediate that attacks the aromatic ring to form the five-membered ketone ring. The choice of starting materials and reaction conditions is critical to ensure regioselectivity and good yields.

Figure 1: Conceptual synthetic workflow for substituted indanones.

A more specific, documented procedure for a structurally related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, involves the bromination of the corresponding dimethoxy indanone with N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in benzene at room temperature.[3] This suggests that a similar late-stage bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one could be a viable route.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is essential for its identification and quality control.

Table 2: Key Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, a methoxy group singlet, and two methylene triplets for the dihydroindenone core. The chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating methoxy groups. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon, aromatic carbons (some showing C-Br coupling), the methoxy carbon, and the two methylene carbons. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone, typically around 1700 cm⁻¹. Bands corresponding to C-O stretching of the methoxy group and C-Br stretching will also be present. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |

Interpreting the NMR Spectra:

-

¹H NMR: The aromatic region will likely show two doublets, corresponding to the two adjacent protons on the benzene ring. The positions of these doublets will be influenced by the ortho- and para-directing effects of the methoxy group and the deactivating effect of the bromo group. The methylene protons adjacent to the carbonyl group will be deshielded and appear at a lower field compared to the other methylene protons.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal. The carbon attached to the bromine will be significantly shifted, and its signal may be attenuated due to quadrupolar relaxation.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is dictated by its key functional groups: the ketone, the aromatic bromine, and the methoxy group.

Figure 2: Key reaction sites and potential transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the bromine atom at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful tool for generating libraries of derivatives for drug discovery.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried flask, add 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Indanone scaffolds are prevalent in many biologically active compounds and approved drugs. 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

-

Neurodegenerative Diseases: The indanone core is a key structural feature of drugs used to treat Alzheimer's and Parkinson's diseases. The ability to functionalize the 4-position of this bromo-indanone allows for the exploration of structure-activity relationships in the development of new inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

-

Enzyme Inhibitors: This compound has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

-

Anticancer Agents: The indanone framework is present in several natural products with cytotoxic activity. Synthetic derivatives of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one can be screened for their potential as anticancer agents.

Conclusion

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined structure and multiple points for chemical modification, particularly the reactive bromine atom, make it an ideal starting material for the synthesis of diverse molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective utilization in the laboratory.

References

A comprehensive list of references will be compiled based on the final set of sources used in the generation of this guide.

Sources

The 1-Indanone Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The 1-indanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the 1-indanone scaffold, encompassing its fundamental properties, key synthetic strategies, diverse pharmacological applications, and critical structure-activity relationships (SAR). Detailed experimental protocols and analytical characterization techniques are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this important chemical entity in their research endeavors.

Introduction: The Enduring Significance of the 1-Indanone Core

The 1-indanone scaffold, a bicyclic aromatic ketone, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1][2] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The inherent reactivity of the carbonyl group and the adjacent methylene positions allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Historically, the synthesis of 1-indanone derivatives dates back to the early 20th century, with intramolecular Friedel-Crafts acylation being a seminal and still widely used method for its construction.[1][3] The recognition of the 1-indanone motif in bioactive natural products has further fueled interest in its synthetic exploration.[4] Today, 1-indanone derivatives are integral to the development of drugs targeting a wide spectrum of diseases, including neurodegenerative disorders, cancer, inflammation, and infectious diseases.[1][2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a prominent 1-indanone core.[2]

This guide will delve into the intricacies of the 1-indanone scaffold, providing a robust foundation for its application in modern drug discovery programs.

Physicochemical Properties and Structural Features

1-Indanone (2,3-dihydro-1H-inden-1-one) is a colorless to off-white crystalline solid with a molecular formula of C₉H₈O and a molecular weight of 132.16 g/mol .[5]

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [5] |

| Molecular Weight | 132.16 g/mol | [5] |

| Appearance | Colorless to off-white crystalline solid | [5] |

| Melting Point | 38-42 °C | |

| Boiling Point | 243-245 °C | |

| Solubility | Soluble in common organic solvents |

The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. This fusion imparts a planar and rigid conformation, which can be advantageous for molecular recognition by enzymes and receptors. The electronic nature of the aromatic ring can be readily modulated by the introduction of various substituents, thereby influencing the reactivity and biological activity of the molecule. The carbonyl group at the 1-position and the methylene group at the 2-position are key handles for synthetic diversification.

Key Synthetic Strategies for the 1-Indanone Core

The construction of the 1-indanone scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Intramolecular Friedel-Crafts Acylation: A Classic and Versatile Approach

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is the most common and reliable method for synthesizing 1-indanones.[1][3][6] This reaction proceeds via an electrophilic aromatic substitution mechanism.

The reaction is initiated by the activation of the carboxylic acid or acyl chloride with a Lewis acid or a strong Brønsted acid to generate a highly reactive acylium ion. This electrophile is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the 1-indanone product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 5. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromo-Substituted Aromatic Ketones: Synthesis, Reactivity, and Applications

Introduction: The Versatile Role of Bromo-Substituted Aromatic Ketones in Modern Chemistry

Bromo-substituted aromatic ketones represent a pivotal class of organic intermediates, uniquely positioned at the intersection of synthetic versatility and functional significance. Characterized by an aromatic ring bearing both a keto-functional group and a bromine substituent, these molecules are endowed with a rich chemical reactivity that makes them indispensable building blocks in the realms of medicinal chemistry, materials science, and fine chemical synthesis. The interplay between the electron-withdrawing nature of the carbonyl group and the halogen's capacity to participate in a myriad of cross-coupling reactions renders these compounds highly valuable precursors for complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and diverse reactivity of bromo-substituted aromatic ketones, with a particular focus on their practical applications and the underlying chemical principles that govern their utility.

Core Synthetic Methodologies: Forging the Bromo-Aryl Ketone Scaffold

The strategic introduction of a bromine atom and a ketone group onto an aromatic ring can be accomplished through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern (i.e., the relative positions of the bromine and acyl groups) and the electronic nature of the aromatic substrate.

Electrophilic Aromatic Substitution: A Two-Step Approach

A common and modular approach involves a two-step sequence of electrophilic aromatic substitution reactions: Friedel-Crafts acylation followed by bromination, or vice-versa.

This cornerstone of organic synthesis introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3] The resulting ketone is a deactivated aromatic system, which can be a strategic advantage in subsequent reactions.[1]

Experimental Protocol: Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

After stirring for 15 minutes, add bromobenzene (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4-bromoacetophenone.

The introduction of a bromine atom onto an aromatic ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[4] The catalyst polarizes the Br-Br bond, generating a potent electrophile that is attacked by the aromatic ring.[5] The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.[6] A ketone is a meta-directing deactivator, and thus, bromination of an aromatic ketone will primarily yield the meta-bromo-substituted product.[7]

Logical Relationship: Regioselectivity in Electrophilic Bromination

Caption: Directing effects of the ketone group in electrophilic bromination.

α-Bromination of Aromatic Ketones

For the synthesis of α-bromo aromatic ketones, where the bromine is attached to the carbon adjacent to the carbonyl group, direct bromination of the enolizable ketone is the most common method.[8][9] This transformation is crucial as α-bromo ketones are highly reactive intermediates for constructing more complex molecules.[8] The reaction can proceed under either acidic or basic conditions.[9]

Under acidic conditions, the reaction proceeds through an enol intermediate. The enol's double bond attacks Br₂, leading to the α-bromo ketone.[10] This method is generally regioselective for the more substituted α-carbon.[9]

Mechanism: Acid-Catalyzed α-Bromination

Caption: Acid-catalyzed pathway for α-bromination of aromatic ketones.

Various brominating agents can be employed, including N-bromosuccinimide (NBS), which is often preferred over molecular bromine for its ease of handling and milder reaction conditions.[11] Photochemical methods using NBS have also been developed, offering a simple and efficient route to α-bromo ketones.[11]

Structural Characterization: Unveiling the Molecular Identity

The unambiguous identification of bromo-substituted aromatic ketones relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and connectivity of protons, with the chemical shifts being influenced by the electronic environment. Protons on the aromatic ring will show characteristic splitting patterns depending on the substitution. In α-bromo ketones, the proton at the α-position is significantly deshielded. ¹³C NMR reveals the number of unique carbon environments, with the carbonyl carbon appearing at a characteristic downfield shift (typically 190-200 ppm).

-

Infrared (IR) Spectroscopy : A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic ketone. The C-Br bond typically shows a weak absorption in the fingerprint region (500-600 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition. A key feature in the mass spectrum of a bromo-substituted compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[12]

| Technique | Key Observables for Bromo-Aromatic Ketones |

| ¹H NMR | Aromatic proton signals (6.5-8.5 ppm), α-proton shift in α-bromo ketones (~4.5-5.0 ppm). |

| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), aromatic carbon signals (120-140 ppm). |

| IR | Strong C=O stretch (~1680-1700 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |

| MS | Characteristic M⁺ and M+2 peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |

Reactivity and Synthetic Utility: A Hub for Molecular Diversification

The bromine atom on the aromatic ring of these ketones is a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting the bromo-aromatic ketone with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14] This reaction is widely used to synthesize biaryl ketones, which are common motifs in pharmaceuticals and advanced materials.[13]

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-aromatic ketone with a primary or secondary amine, catalyzed by a palladium complex.[15][16] The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in drug molecules.[17]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Photochemical Reactivity

Aromatic ketones are known to be photochemically active.[18] The presence of a bromine atom can influence this reactivity. For instance, α-bromo ketones can undergo photoinduced C-Br bond cleavage, leading to radical intermediates that can participate in various synthetic transformations.[19] This photochemical behavior has been exploited for the synthesis of more complex molecules and for applications in photopolymerization, where bromo-substituted ketones can act as photoinitiators.[20][21]

Applications in Drug Discovery and Materials Science

The synthetic accessibility and versatile reactivity of bromo-substituted aromatic ketones make them highly sought-after intermediates in several high-value applications.

-

Pharmaceutical Synthesis : These compounds are key precursors for a wide range of biologically active molecules.[22] The ability to install various substituents on the aromatic ring via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The ketone functionality itself can be a pharmacophore or a handle for further modifications.

-

Photoinitiators : In materials science, certain bromo-substituted aromatic ketones are used as photoinitiators for polymerization processes.[20] Upon exposure to light, they can generate reactive species that initiate the polymerization of monomers, a process crucial for the manufacturing of coatings, adhesives, and 3D-printed materials.

-

Functional Materials : The biaryl ketone structures synthesized from bromo-aromatic ketones via Suzuki coupling are important components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.

Conclusion: An Enduring Legacy and a Bright Future

Bromo-substituted aromatic ketones are a testament to the power of functional group interplay in organic synthesis. Their preparation is well-established through robust and scalable methodologies, and their reactivity, particularly in the realm of palladium-catalyzed cross-coupling, provides a reliable gateway to molecular complexity. For researchers in drug development and materials science, these compounds are not merely intermediates but strategic tools for innovation. As the demand for novel, functional molecules continues to grow, the importance of bromo-substituted aromatic ketones as versatile and indispensable building blocks is set to endure and expand.

References

- Benchchem.

- Organic Chemistry Portal.

- MDPI.

- ChemInform. Convenient Synthesis of α-Bromo Ketones by the Meerwein Reaction.

- Wikipedia.

- Google Patents.

- Chemistry Steps.

- Benchchem.

- ResearchGate. Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.

- Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.

- PubMed Central.

- ACS Publications.

- Beilstein Journals.

- ResearchGate.

- Chemistry Stack Exchange.

- Wikipedia. Suzuki reaction.

- Organic Chemistry Class Notes.

- Master Organic Chemistry.

- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.

- Chemical Communications (RSC Publishing).

- Master Organic Chemistry. EAS Reactions (3)

- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Master Organic Chemistry.

- Chemistry LibreTexts. Photochemistry.

- Chemistry LibreTexts. Mass Spectrometry.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery and Development

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse therapeutic potential of 1-indanone derivatives. Moving beyond a simple enumeration of facts, this document delves into the causal relationships behind experimental designs, the validation of protocols, and the intricate molecular mechanisms that underpin the varied pharmacological effects of these versatile compounds.

The 1-Indanone Core: A Foundation for Diverse Bioactivity

The 1-indanone nucleus, characterized by a fused benzene and cyclopentanone ring system, offers a unique combination of rigidity and synthetic tractability. This structural framework serves as an excellent template for the design of targeted therapeutic agents, allowing for precise modifications that can significantly influence biological activity. The inherent properties of the 1-indanone core contribute to its ability to interact with a wide array of biological targets, leading to a spectrum of pharmacological effects that include neuroprotective, anticancer, anti-inflammatory, and antimicrobial activities.[1]

Neuroprotective Applications: Combating Neurodegenerative Diseases

The therapeutic potential of 1-indanone derivatives in the realm of neurodegenerative diseases is perhaps best exemplified by the FDA-approved drug, Donepezil, used in the management of Alzheimer's disease.[2][3][4][5][6] The neuroprotective effects of this class of compounds are often attributed to a dual-pronged mechanism of action involving the inhibition of key enzymes in the central nervous system.

Mechanism of Action: Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, a decline in the levels of the neurotransmitter acetylcholine (ACh) is a key pathological feature.[5] 1-indanone derivatives, such as Donepezil, act as reversible inhibitors of AChE, the enzyme responsible for the breakdown of ACh in the synaptic cleft.[3][4] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function.[2][4]

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, is a therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain. Several 1-indanone derivatives have been identified as potent and selective inhibitors of MAO-B, with some also exhibiting MAO-A inhibitory activity.[7][8][9][10][11][12]

Below is a diagram illustrating the catalytic mechanism of acetylcholinesterase, a key target for the neuroprotective effects of 1-indanone derivatives.

Caption: Catalytic mechanism of Acetylcholinesterase (AChE).

Quantitative Analysis of Neuroprotective Activity

The inhibitory potency of 1-indanone derivatives against AChE and MAO is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Derivative Class | Target | IC50 (µM) | Reference |

| C6-substituted indanones | MAO-B | 0.001 - 0.030 | [7][10] |

| 2-benzylidene-1-indanones | MAO-B | < 2.74 | [9][11][12] |

| 2-heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [8] |

| Donepezil | AChE | ~0.03 | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the AChE inhibitory activity of test compounds.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of DTNB followed by 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Anticancer Potential: Targeting Cell Proliferation and Survival

1-indanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[10][13] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell growth and survival.

Mechanisms of Anticancer Activity

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are crucial for cell division, and their disruption is a well-established anticancer strategy. Certain 1-indanone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and subsequent apoptosis.[14][15][16]

Induction of Apoptosis and Cell Cycle Arrest: Many 1-indanone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.[17][18] This is frequently achieved through the modulation of key signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers. 1-indanone derivatives have been shown to inhibit these pathways, thereby promoting apoptosis and inhibiting cancer cell growth.[19]

The following diagrams illustrate the NF-κB and MAPK signaling pathways.

Caption: Simplified overview of the NF-κB signaling pathway.

Caption: Simplified overview of the MAPK/ERK signaling pathway.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 1-indanone derivatives is evaluated using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazone (ITH-6) | HT-29 (Colon) | 0.44 | [17][20] |

| Thiazolyl Hydrazone (ITH-6) | COLO 205 (Colon) | 0.98 | [17][20] |

| Thiazolyl Hydrazone (ITH-6) | KM 12 (Colon) | 0.41 | [17][20] |

| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 - 0.88 | [8] |

| 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [5] |

| 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [5] |

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP solution

-

Fluorescent reporter dye

-

Test compounds

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations.

-

Add the tubulin-GTP mixture to each well to initiate polymerization.

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. 1-Indanone derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators and signaling pathways in the inflammatory response.[1][21]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 1-indanone derivatives are often mediated by the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][23][24][25][26] The production of these cytokines is largely regulated by the NF-κB and MAPK signaling pathways, which are key targets for the anti-inflammatory activity of these compounds.[19][27]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of 1-indanone derivatives can be assessed by their ability to inhibit the production of pro-inflammatory cytokines, with IC50 values indicating their potency.

| Derivative Class | Cytokine Inhibited | IC50 (nM) | Reference |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | TNF-α | 96.29 - 298.8 | [24][25] |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | IFN-γ | 103.7 - 217.6 | [24][25] |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | IL-2 | 122.9 - 416.0 | [24][25] |

| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | IL-8 | 105.2 - 336.6 | [24][25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial and Antiviral Activities: A Frontier for Exploration

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. 1-Indanone derivatives have shown promise in this area, although this aspect of their biological activity is less explored compared to their other therapeutic potentials.

Spectrum of Activity

Antibacterial Activity: Studies have shown that certain 1-indanone derivatives exhibit inhibitory activity against Gram-positive bacteria.[13][28][29] For instance, some derivatives have shown activity against Staphylococcus aureus and Bacillus subtilis.[27] The introduction of electron-withdrawing groups or hydroxyl moieties appears to be beneficial for antibacterial activity.[28]

Antiviral Activity: 1-Indanone thiosemicarbazone derivatives have demonstrated potent antiviral activity against the bovine viral diarrhea virus (BVDV), which is often used as a surrogate model for the Hepatitis C virus (HCV).[15][30][31] This suggests a potential therapeutic application for these compounds in the treatment of HCV infections.

Quantitative Analysis of Antimicrobial and Antiviral Activity

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), while antiviral activity is often expressed as the half-maximal effective concentration (EC50).

| Derivative Class | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |

| 1-Indanone chalcone derivatives | Gram-negative bacteria | 15.6 - 31.3 | - | [32] |

| Aurone and indanone derivatives | S. aureus (Gram-positive) | 15.625 (µM) | - | [28] |

| 1-Indanone thiosemicarbazones | BVDV | - | Potent activity | [15][31] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

Test compounds

-

96-well microplates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Add the bacterial inoculum to each well of the microplate.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 1-indanone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, spanning neuroprotection, anticancer, anti-inflammatory, and antimicrobial effects, underscore the immense potential of this chemical entity. The ability to fine-tune the pharmacological properties of 1-indanone derivatives through targeted synthetic modifications offers a powerful tool for medicinal chemists and drug discovery scientists.

Future research should focus on elucidating the structure-activity relationships for each biological activity in greater detail, enabling the rational design of more potent and selective compounds. Furthermore, exploring the potential of 1-indanone derivatives as multi-target agents, particularly in complex diseases like cancer and neuroinflammation, could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects. The continued investigation of this remarkable scaffold is poised to yield significant advancements in the treatment of a wide range of human diseases.

References

-

What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]

-

Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). [Link]

-

Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). [Link]

-

Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed. [Link]

-

Donepezil for dementia due to Alzheimer's disease - PMC - PubMed Central - NIH. [Link]

-

Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, June 17). [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. [Link]

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC - NIH. [Link]

-

Carrageenan-Induced Paw Edema - Bio-protocol. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). [Link]

-

2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. [Link]

-

2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase - PubMed. (2016, October 1). [Link]

-

(PDF) 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity - ResearchGate. (2025, August 6). [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate. (2025, August 10). [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate. (2025, August 10). [Link]

-

Carrageenan Induced Paw Edema Model - Creative Biolabs. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed. (2012, December 18). [Link]

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC - NIH. [Link]

-

Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PubMed. (2023, September 16). [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC - NIH. (2018, April 19). [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives - PubMed. [Link]

-

New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed. [Link]

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC - PubMed Central. [Link]

-

2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase - PubMed. (2016, October 1). [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. [Link]

-

Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease - PubMed. (2018, March 25). [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (2017, March 9). [Link]

-

Antiviral activity against the hepatitis C virus (HCV) of 1-indanone thiosemicarbazones and their inclusion complexes with hydroxypropyl-β-cyclodextrin - PubMed. (2012, October 9). [Link]

-

2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - ResearchGate. (2025, August 9). [Link]

-

Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives - RJPT. [Link]

-

Synthesis and anti-BVDV activity of novel δ-sultones in vitro: implications for HCV therapies. (2014, May 15). [Link]

-

Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC - PubMed Central. (2023, February 27). [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives - PubMed. [Link]

-

(PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - ResearchGate. (2025, October 13). [Link]

-

Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC - NIH. (2024, April 26). [Link]

-

New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. NF-κB Signaling Pathway Diagram [scispace.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 15. New 1-indanone thiosemicarbazone derivatives active against BVDV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 23. scienceopen.com [scienceopen.com]